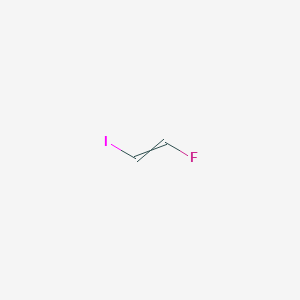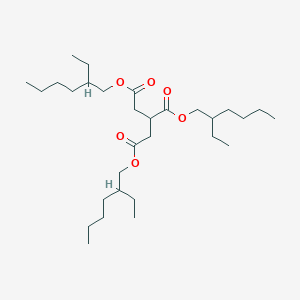
Tris(2-ethylhexyl) propane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-ethylhexyl) propane-1,2,3-tricarboxylate is a useful research compound. Its molecular formula is C30H56O6 and its molecular weight is 512.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tris(2-ethylhexyl) propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of citric acid and 2-ethylhexanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester groups in the compound can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Citric acid and 2-ethylhexanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
Tris(2-ethylhexyl) propane-1,2,3-tricarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers, providing flexibility and durability to the materials.
Biology: Employed in cell culture studies as a non-toxic plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacturing of flexible PVC products, adhesives, and coatings.
Mechanism of Action
The mechanism of action of tris(2-ethylhexyl) propane-1,2,3-tricarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its biocompatibility allows it to be used in various applications without causing adverse effects .
Comparison with Similar Compounds
Similar Compounds
Tris(2-ethylhexyl) phosphate: Another plasticizer with similar properties but also acts as a flame retardant.
Tri(2-ethylhexyl) trimellitate: Used as a plasticizer with higher thermal stability compared to tris(2-ethylhexyl) propane-1,2,3-tricarboxylate.
Uniqueness
This compound is unique due to its excellent balance of low toxicity, non-volatility, and chemical stability. These properties make it a preferred choice in applications where safety and performance are critical .
Properties
CAS No. |
5400-99-7 |
|---|---|
Molecular Formula |
C30H56O6 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
tris(2-ethylhexyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C30H56O6/c1-7-13-16-24(10-4)21-34-28(31)19-27(30(33)36-23-26(12-6)18-15-9-3)20-29(32)35-22-25(11-5)17-14-8-2/h24-27H,7-23H2,1-6H3 |
InChI Key |
QSCYQUYIUCNAEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


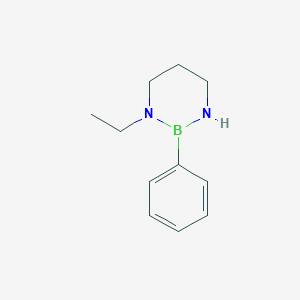

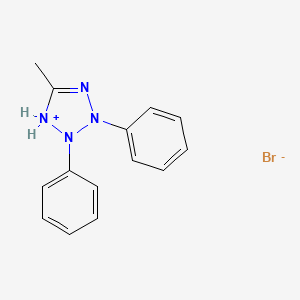
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
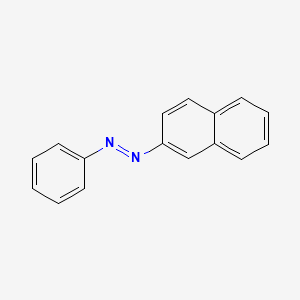
![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

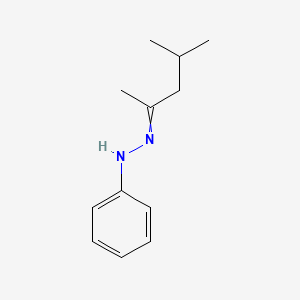
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one](/img/structure/B14739983.png)
